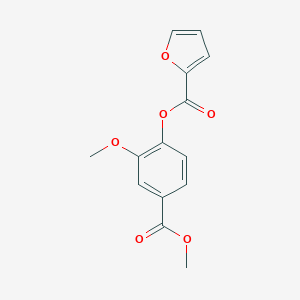![molecular formula C21H17ClN2O2 B309280 4-chloro-N-[4-(3-toluidinocarbonyl)phenyl]benzamide](/img/structure/B309280.png)
4-chloro-N-[4-(3-toluidinocarbonyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-[4-(3-toluidinocarbonyl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as TCB-2 and belongs to the family of phenethylamines. TCB-2 is a synthetic compound that can be synthesized using various methods.
作用机制
The mechanism of action of TCB-2 involves binding to the serotonin 5-HT2A receptor and activating it. This activation leads to the release of various neurotransmitters such as dopamine, norepinephrine, and acetylcholine. TCB-2 also acts as a partial agonist at the dopamine D2 receptor, which further enhances its effects.
Biochemical and Physiological Effects:
TCB-2 has been shown to have various biochemical and physiological effects. It has been shown to induce hallucinations, altered perception, and changes in mood. TCB-2 has also been shown to increase heart rate, blood pressure, and body temperature. These effects are similar to those observed with other hallucinogenic compounds such as LSD and psilocybin.
实验室实验的优点和局限性
TCB-2 has several advantages as a research tool. It is a synthetic compound, which allows for greater control over its purity and dosage. TCB-2 is also highly selective for the serotonin 5-HT2A receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes. However, TCB-2 has certain limitations as well. Its effects are highly variable and depend on various factors such as dosage, route of administration, and individual variability. TCB-2 is also a controlled substance in many countries, which limits its availability for research purposes.
未来方向
There are several future directions for research on TCB-2. One potential application is in the treatment of various psychiatric disorders such as depression and anxiety. TCB-2 has been shown to have antidepressant and anxiolytic effects in animal models, which suggests that it may have similar effects in humans. Another potential application is in the study of the role of the serotonin 5-HT2A receptor in various physiological processes such as learning and memory. TCB-2 can be used as a tool to selectively activate this receptor and study its effects. Finally, TCB-2 can be used as a model compound for the development of new hallucinogenic compounds with improved safety and efficacy profiles.
Conclusion:
In conclusion, TCB-2 is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been extensively studied for its effects on the serotonin 5-HT2A receptor and its potential applications in the treatment of various psychiatric disorders. TCB-2 has several advantages as a research tool, but also has certain limitations. There are several future directions for research on TCB-2, which may lead to the development of new treatments for various disorders and a better understanding of the role of the serotonin 5-HT2A receptor in physiological processes.
合成方法
The synthesis of TCB-2 involves the reaction of 4-chlorobenzoic acid with 3-toluidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then reacted with 4-(3-toluidinocarbonyl)phenylamine to obtain TCB-2. The purity of TCB-2 can be improved by recrystallization.
科学研究应用
TCB-2 has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for the serotonin 5-HT2A receptor, which plays a crucial role in various physiological processes such as mood regulation, cognition, and perception. TCB-2 has also been shown to have a moderate affinity for the dopamine D2 receptor.
属性
产品名称 |
4-chloro-N-[4-(3-toluidinocarbonyl)phenyl]benzamide |
|---|---|
分子式 |
C21H17ClN2O2 |
分子量 |
364.8 g/mol |
IUPAC 名称 |
4-[(4-chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide |
InChI |
InChI=1S/C21H17ClN2O2/c1-14-3-2-4-19(13-14)24-21(26)16-7-11-18(12-8-16)23-20(25)15-5-9-17(22)10-6-15/h2-13H,1H3,(H,23,25)(H,24,26) |
InChI 键 |
WTXFZRZEHBMOBD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
规范 SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-chloro-3-[(2-ethylhexanoyl)amino]-N-isopentylbenzamide](/img/structure/B309197.png)
![N-(2-ethoxyphenyl)-3-[(2-ethylhexanoyl)amino]benzamide](/img/structure/B309198.png)
![Propyl 5-[(2-ethylhexanoyl)amino]-2-hydroxybenzoate](/img/structure/B309200.png)
![4-chloro-3-[(2-ethylhexanoyl)amino]-N-isobutylbenzamide](/img/structure/B309203.png)
![4-chloro-3-[(2-ethylhexanoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B309204.png)
![N-cyclohexyl-3,5-bis[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309206.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309208.png)
![4-chloro-N-(2-ethoxyphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309211.png)
![4-chloro-N-(4-ethoxyphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309212.png)
![N-(3-methylphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309213.png)
![4-chloro-N-(4-methyl-2-pyridinyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309214.png)

![N-{3-[(2-ethoxyanilino)carbonyl]phenyl}isonicotinamide](/img/structure/B309218.png)
![Propyl 5-[(2-fluorobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309220.png)